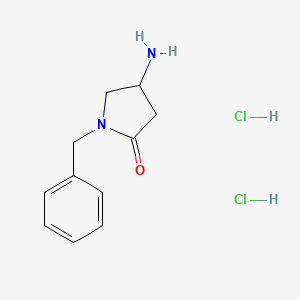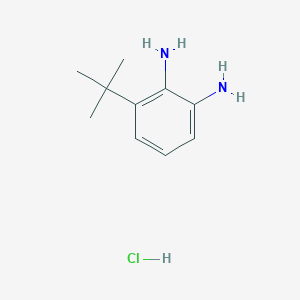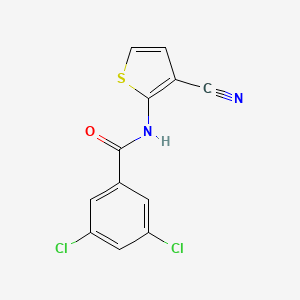![molecular formula C18H12FN5O2S B2860545 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1206999-60-1](/img/structure/B2860545.png)
4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole, thiazole, fluorophenyl, and triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the condensation of a benzo[d][1,3]dioxole derivative with a thioamide under acidic conditions.
Introduction of the Triazole Ring: The thiazole intermediate is then subjected to a cycloaddition reaction with an azide and an alkyne to form the 1,2,3-triazole ring.
Attachment of the Fluorophenyl Group: The final step involves the coupling of the triazole-thiazole intermediate with a fluorophenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine has shown potential as an inhibitor of various enzymes and receptors. It is being studied for its ability to modulate biological pathways involved in cell proliferation and apoptosis.
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a promising candidate for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the disruption of cell proliferation and induction of apoptosis. The compound’s structure allows it to bind to the active sites of these targets, blocking their normal function and triggering downstream effects that result in cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,3-triazole: Lacks the thiazole and fluorophenyl groups, which may result in different biological activities.
4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1H-1,2,3-triazole: Similar structure but without the fluorophenyl group, potentially altering its interaction with molecular targets.
1-(4-fluorophenyl)-1H-1,2,3-triazole: Lacks the benzo[d][1,3]dioxole and thiazole groups, which may affect its chemical reactivity and biological activity.
Uniqueness
The uniqueness of 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzo[d][1,3]dioxole moiety may enhance its ability to interact with biological targets, while the fluorophenyl group can improve its stability and bioavailability.
Propriétés
IUPAC Name |
5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O2S/c19-11-2-4-12(5-3-11)24-17(20)16(22-23-24)18-21-13(8-27-18)10-1-6-14-15(7-10)26-9-25-14/h1-8H,9,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIOMHLHSKTCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C4=C(N(N=N4)C5=CC=C(C=C5)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(2-{4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy}ethyl)-4-methylpiperazine](/img/structure/B2860474.png)





![N-(3-fluoro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2860485.png)
